3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol
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Description
3-(4-Bromo-3-fluorophenoxy)propane-1,2-diol, also known as 3-BFPP, is an organic compound with a molecular formula of C6H7BrF2O2. It is a colorless liquid that is soluble in water and ethanol. It is used in the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used in the synthesis of several important industrial chemicals.
Scientific Research Applications
Phytoene Desaturase Inhibitors
The compound can be used in the design of potent Phytoene Desaturase inhibitors . Phytoene Desaturase is an important target for herbicides, and inhibiting it can lead to effective weed control .
Herbicidal Activity
The compound has shown good herbicidal activity . This makes it a potential candidate for the development of new herbicides .
Molecular Design
The compound can be used in molecular design . Its structure can be optimized for various applications, including the development of new herbicides .
Thermodynamical Analysis
The compound can be used in thermodynamical analysis . Quantum chemical calculations of molecular geometries, vibrational wavenumbers, and thermodynamical properties can be carried out using this compound .
Vibrational Spectra Studies
The compound can be used in the study of vibrational spectra . Theoretical and experimental studies of vibrational spectra can be carried out using this compound .
Intermediate for Medicinal Compounds
The compound can be used as an intermediate in the synthesis of medicinal compounds . For example, it can be used in the synthesis of macrocyclic compounds for diagnostic, research, and therapeutic use .
properties
IUPAC Name |
3-(4-bromo-3-fluorophenoxy)propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrFO3/c10-8-2-1-7(3-9(8)11)14-5-6(13)4-12/h1-3,6,12-13H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWZTUZDJUDJUOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCC(CO)O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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